molecular formula C18H16N4O B11199048 (2E)-3-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]prop-2-enamide

(2E)-3-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]prop-2-enamide

Cat. No.: B11199048
M. Wt: 304.3 g/mol
InChI Key: MWVQZHDVJHNVKM-DHZHZOJOSA-N
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Description

(2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}prop-2-enamide is a synthetic organic compound that belongs to the class of enamides This compound is characterized by the presence of a phenyl group, a triazole ring, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}prop-2-enamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Attachment of the Triazole Ring to the Phenyl Group: This step involves the reaction of the triazole ring with a benzyl halide to form a triazole-substituted benzyl compound.

    Formation of the Enamide Group: The final step involves the reaction of the triazole-substituted benzyl compound with cinnamoyl chloride to form the desired enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-Phenyl-N-{4-[(1H-1,2,3-triazol-1-yl)methyl]phenyl}prop-2-enamide: Similar structure but with a different triazole ring.

    (2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)ethyl]phenyl}prop-2-enamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (2E)-3-Phenyl-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

(E)-3-phenyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C18H16N4O/c23-18(11-8-15-4-2-1-3-5-15)21-17-9-6-16(7-10-17)12-22-14-19-13-20-22/h1-11,13-14H,12H2,(H,21,23)/b11-8+

InChI Key

MWVQZHDVJHNVKM-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Origin of Product

United States

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